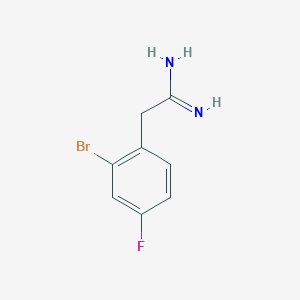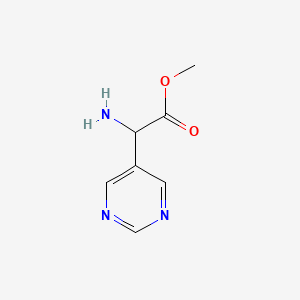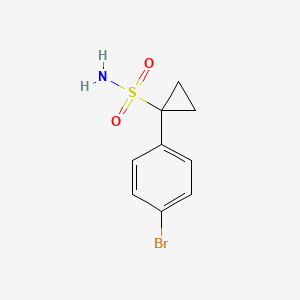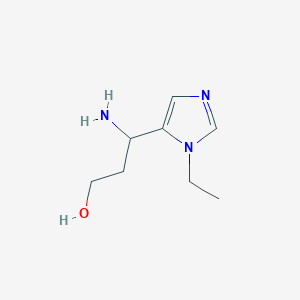
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an amino group, an ethyl group, and a hydroxyl group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: Substitution reactions can introduce various substituents onto the imidazole ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
In medicine, imidazole derivatives are known for their therapeutic potential. They are used in the development of drugs for various diseases, including infections, inflammation, and cancer. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of its targets .
For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer applications, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be compared with other imidazole derivatives, such as 1-(3-aminopropyl)imidazole and 3-(1H-imidazol-1-yl)propan-1-amine . While these compounds share a similar imidazole core, they differ in the nature and position of their substituents.
1-(3-Aminopropyl)imidazole: This compound has an amino group attached to a propyl chain, which is connected to the imidazole ring. It is used in various chemical and biological applications.
3-(1H-imidazol-1-yl)propan-1-amine: This compound has an amino group directly attached to the imidazole ring, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-3-(3-ethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-10-5-8(11)7(9)3-4-12/h5-7,12H,2-4,9H2,1H3 |
InChI Key |
JQUIKCVNOWSTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Methanesulfonylmethyl)cyclopropyl]methanol](/img/structure/B13603978.png)


![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)
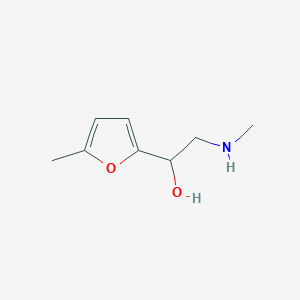
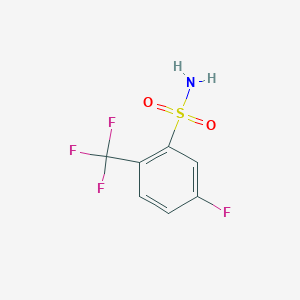
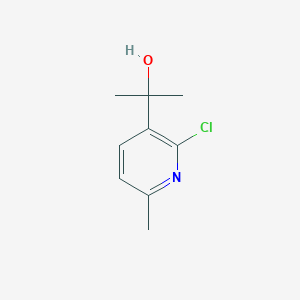
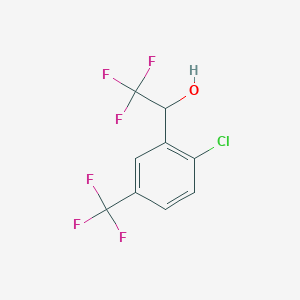
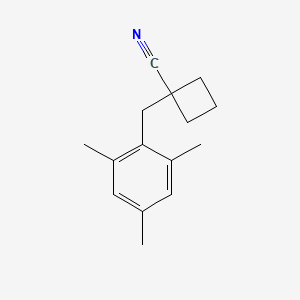

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)
